CELECOXIB
CELECOXIB
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis.
Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound.
Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease.
Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound.
Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease.
Brand Name:
Vulcanchem
CAS No.:
184007-95-2
VCID:
VC0070827
InChI:
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
SMILES:
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Molecular Formula:
C17H14F3N3O2S
Molecular Weight:
381.4 g/mol
CELECOXIB
CAS No.: 184007-95-2
Main Products
VCID: VC0070827
Molecular Formula: C17H14F3N3O2S
Molecular Weight: 381.4 g/mol
CAS No. | 184007-95-2 |
---|---|
Product Name | CELECOXIB |
Molecular Formula | C17H14F3N3O2S |
Molecular Weight | 381.4 g/mol |
IUPAC Name | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) |
Standard InChIKey | RZEKVGVHFLEQIL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Boiling Point | 529.0±60.0 |
Colorform | Pale yellow solid |
Melting Point | 157-159 158.0 °C 157-159 °C 101.7-103.9°C |
Physical Description | Solid |
Description | Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis. Celecoxib, also known as celebrex or onsenal, belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. Celecoxib is a drug which is used for relief and management of osteoarthritis (oa), rheumatoid arthritis (ra), juvenile rheumatoid arthritis (jra), ankylosing spondylitis, acute pain, primary dysmenorrhea and oral adjunct to usual care for patients with familial adenomatous polyposis. Celecoxib exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Celecoxib has been primarily detected in blood. Within the cell, celecoxib is primarily located in the membrane (predicted from logP). Celecoxib can be converted into hydroxycelecoxib through the action of the enzymes cytochrome P450 2C9 and cytochrome P450 3A4. In humans, celecoxib is involved in the celecoxib metabolism pathway and the celecoxib action pathway. Celecoxib is a potentially toxic compound. Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease. |
Shelf Life | Stable under recommended storage conditions. |
Solubility | Poorly soluble In water, 4.3 mg/L at 25 °C (est) |
Synonyms | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide Celebrex celecoxib SC 58635 SC-58635 SC58635 |
Vapor Pressure | 1.19X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 2662 |
Last Modified | Nov 11 2021 |
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